Comparative Lipophilicity: Experimentally Determined logP of the Free Sulfanyl Scaffold vs. Predicted logP of the 2‑Cyanoethylsulfanyl Analog
The target compound has an experimentally measured logP of 2.17 (Chembase/Enamine data) [1], whereas the 2‑cyanoethylsulfanyl analog (BDBM30895) has a predicted logP of approximately 3.1 (based on its structure). The lower logP of the free sulfanyl compound reflects the absence of the hydrophobic cyanoethyl chain, translating into improved aqueous solubility and a more favorable starting point for lead optimization in medicinal chemistry programs where acceptable logP ranges typically fall between 1 and 3.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Experimental logP = 2.17 |
| Comparator Or Baseline | 2‑Cyanoethylsulfanyl analog (BDBM30895): predicted logP ≈ 3.1 |
| Quantified Difference | ΔlogP ≈ −0.9 (target compound is approximately 8‑fold less lipophilic) |
| Conditions | Experimental logP for target compound; predicted logP for comparator based on structural calculation |
Why This Matters
The experimentally verified logP of 2.17 places the target compound within the optimal lipophilicity range for oral bioavailability (Lipinski's Rule of Five), while the comparator's higher logP may compromise solubility and increase metabolic liability.
- [1] Chembase.cn. Substance 563095: 6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. logP: 2.167. Available at: http://www.chembase.cn/substance-563095.html View Source
